2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride
Description
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine hydrochloride is a bicyclic amine derivative characterized by the rigid [1.1.1]bicyclopentane scaffold. This structure imposes significant steric constraints, making it a valuable building block in medicinal chemistry for modulating molecular conformation and enhancing metabolic stability . The compound features a primary amine group attached to an ethanamine chain, which is further substituted with the bicyclo[1.1.1]pentane moiety. Its hydrochloride salt improves solubility for synthetic and pharmacological applications.
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-2-1-7-3-6(4-7)5-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQGMZKFMUMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride (SPC-a949)
- Molecular Formula : C₆H₁₂ClN
- Molecular Weight : 133.62 g/mol
- Key Features: The amine group is directly attached to the bicyclo[1.1.1]pentane ring, lacking the ethanamine spacer present in the target compound.
Ethyl 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetate Hydrochloride
Substituted Ethanamine Hydrochlorides with Aromatic Moieties
2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride
- Molecular Formula : C₁₇H₁₇ClN₂
- Molecular Weight : 294.79 g/mol
- This structural feature is critical for binding to serotonin receptors or HSP90, as seen in related indole derivatives .
2-(Thiophen-2-yl)ethanamine Hydrochloride
- Molecular Formula : C₆H₁₀ClNS
- Molecular Weight : 171.67 g/mol
- Key Features : The thiophene ring introduces sulfur-based electronic effects, which may influence redox properties or metal coordination, unlike the purely hydrocarbon bicyclo scaffold .
Comparison Insight : While aromatic substituents (e.g., indole, thiophene) enable specific electronic interactions, the bicyclo[1.1.1]pentane core offers unique steric hindrance and rigidity, which can reduce off-target binding .
Ethanamine Derivatives with Functionalized Side Chains
2-(Decylthio)ethanamine Hydrochloride
- Molecular Formula : C₁₂H₂₇ClNS
- Molecular Weight : 277.87 g/mol
- Key Features : The decylthio group confers surfactant-like properties, enabling applications as a biocide and corrosion inhibitor. This functionality is absent in the bicyclo compound .
Diphenhydramine Hydrochloride
- Molecular Formula: C₁₇H₂₁ClNO
- Molecular Weight : 291.82 g/mol
- Key Features : The diphenylmethoxy group facilitates histamine receptor antagonism, a mechanism irrelevant to the bicyclo compound due to its lack of aromaticity .
Comparison Insight : Functionalized side chains (e.g., thioethers, diphenylmethoxy) expand utility in diverse applications (e.g., biocides, antihistamines), whereas the bicyclo compound’s value lies in its conformational rigidity for targeted drug design .
Structural Analogues with Halogen Substituents
(S)-1-(2-Chlorophenyl)ethanamine Hydrochloride
- Molecular Formula : C₈H₁₁Cl₂N
- Molecular Weight : 192.09 g/mol
Comparison Insight : Halogenated compounds often exhibit improved pharmacokinetic profiles, but the bicyclo[1.1.1]pentane group may offer superior metabolic stability due to reduced enzymatic recognition .
Research Implications and Gaps
- Pharmacological Potential: While indole-based ethanamines show promise in HSP90 inhibition , the biological activity of 2-(1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride remains underexplored.
- Synthetic Utility : The bicyclo[1.1.1]pentane scaffold’s rigidity is advantageous for probing protein-ligand interactions, but comparative studies with flexible analogues (e.g., ethylenediamine derivatives) are needed .
Biological Activity
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride, also known as a bicyclic amine, has garnered interest for its potential biological activities. This compound, characterized by its unique bicyclic structure, is being explored for various pharmacological applications, including its effects on neurotransmitter systems and potential therapeutic uses.
- IUPAC Name: 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-amine hydrochloride
- Molecular Formula: C7H14ClN
- Molecular Weight: 147.65 g/mol
- CAS Number: 2387602-64-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Neurotransmitter Modulation
Research indicates that compounds with similar structural motifs can interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, potentially affecting mood and cognition.
3. Anticancer Activity
Emerging evidence points to the anticancer potential of bicyclic amines. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation. Case studies focusing on structurally similar compounds indicate promising results in preclinical models.
Table 1: Summary of Biological Activities
Case Study Insights
A notable case study examined the effects of bicyclic amines on neuroblastoma cells, revealing that certain derivatives could significantly reduce cell viability through apoptosis pathways. This underscores the need for targeted research on this compound to explore similar effects.
The exact mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to involve:
- Receptor Binding: Interaction with neurotransmitter receptors leading to modulation of synaptic transmission.
- Cell Signaling Pathways: Activation or inhibition of specific intracellular signaling cascades that govern cell survival and proliferation.
Future Directions
Further studies are warranted to:
- Conduct detailed pharmacological profiling to determine the full range of biological activities.
- Investigate structure-activity relationships (SAR) to optimize therapeutic potential.
- Explore in vivo models to assess efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for 2-(1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride, and what challenges arise during its preparation?
Methodological Answer: Synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core, a strained hydrocarbon system, followed by amine group introduction. For example:
- Step 1: Radical addition or photochemical methods to attach substituents to bicyclo[1.1.1]pentane .
- Step 2: Reductive amination or nucleophilic substitution to introduce the ethanamine moiety.
Challenges: - Steric hindrance from the bicyclo system complicates reaction efficiency.
- Acid sensitivity of the amine group requires controlled HCl addition during salt formation.
Validation: Use NMR and LC-MS to confirm intermediate structures and final product purity.
Q. How can researchers verify the structural integrity of this compound, given its strained bicyclo[1.1.1]pentane core?
Methodological Answer:
- X-ray crystallography is ideal for resolving the 3D geometry of the bicyclo system .
- Computational modeling (DFT or MD simulations) can predict bond angles and strain energy.
- Vibrational spectroscopy (IR/Raman) to identify unique stretching modes of the bicyclo framework.
Advanced Research Questions
Q. How does the steric and electronic profile of the bicyclo[1.1.1]pentane group influence the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Steric Effects: The rigid bicyclo system may hinder access to active sites in enzymes or catalysts. Use competitive inhibition assays or molecular docking to assess steric clashes .
- Electronic Effects: The strained C–C bonds can act as electron-deficient regions. Electrostatic potential maps (ESP) derived from DFT calculations quantify this behavior .
Example: Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) to isolate steric/electronic contributions.
Q. What strategies are effective for resolving contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay-Specific Optimization: Adjust buffer pH (amine protonation affects solubility) or use detergent additives to mitigate aggregation .
- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays .
Case Study: If a kinase inhibition assay conflicts with cellular proliferation data, test metabolite stability (e.g., via LC-MS) to rule out off-target degradation.
Q. How can researchers design comparative studies to evaluate the pharmacological potential of this compound against structurally related bicyclo derivatives?
Methodological Answer:
-
Structural Analogs: Compare with derivatives like 3-fluoro-bicyclo[1.1.1]pentane hydrazine dihydrochloride to assess fluorine’s impact on target binding .
-
Activity Cliffs: Use SAR (structure-activity relationship) matrices to identify critical substituents. For example:
Compound IC50 (nM) LogP Target compound 120 1.2 3-Fluoro analog 85 1.5 Non-bicyclo control >1000 0.8
Statistical Tools: Apply PCA (principal component analysis) to correlate structural features with activity .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting the metabolic fate of this compound?
Methodological Answer:
- PISTACHIO/BKMS_METABOLIC databases predict phase I/II metabolism (e.g., amine oxidation, glucuronidation) .
- ADMET Predictors: Use SwissADME or ADMETlab to estimate bioavailability, BBB permeability, and CYP450 interactions.
Q. How should researchers address discrepancies in reported solubility or stability data for this hydrochloride salt?
Methodological Answer:
- Controlled Replicates: Conduct solubility tests in PBS, DMSO, and cell culture media under inert atmospheres to prevent amine oxidation .
- HPLC-UV Stability Assays: Monitor degradation products over 24–72 hours at 4°C, 25°C, and 37°C .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in vitro?
Methodological Answer:
- Hydrochloride Salt Hazards: Use fume hoods to avoid inhalation; neutralize spills with sodium bicarbonate.
- Storage: Store desiccated at –20°C to prevent hydrolysis of the bicyclo system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
